2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a benzenesulfonamido group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with benzenesulfonyl chloride to form the intermediate 4-fluorobenzylbenzenesulfonamide. This intermediate is then reacted with 2-methylpropylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives at the fluorophenyl group.
Scientific Research Applications
2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the benzenesulfonamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-Fluorophenyl)-2-methylbenzamide
Uniqueness
2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23FN2O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C19H23FN2O3S/c1-15(2)12-21-19(23)14-22(13-16-8-10-17(20)11-9-16)26(24,25)18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,21,23) |
InChI Key |
NVFKWFLGLRTISW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.